2,6-Dihydroxyaminopurine

Mutagenesis DNA Damage Hydroxylamine Chemistry

2,6-Dihydroxyaminopurine (2,6-DHAP, CAS 16033-27-5), systematically named Purine, 2,6-bis(hydroxyamino)-, is a purine derivative characterized by hydroxylamino (-NHOH) substitutions at both the C2 and C6 positions of the purine ring. This compound, with molecular formula C5H6N6O2 and molecular weight 182.14 g/mol, belongs to the class of N-hydroxylated purine base analogues.

Molecular Formula C5H6N6O2
Molecular Weight 182.14 g/mol
CAS No. 16033-27-5
Cat. No. B15378397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxyaminopurine
CAS16033-27-5
Molecular FormulaC5H6N6O2
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)NO)NO
InChIInChI=1S/C5H6N6O2/c12-10-4-2-3(7-1-6-2)8-5(9-4)11-13/h1,12-13H,(H3,6,7,8,9,10,11)
InChIKeyALQOBLMOLQPDCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dihydroxyaminopurine (CAS 16033-27-5) Procurement Guide: Differentiated N6-Hydroxylamine Purine Scaffold


2,6-Dihydroxyaminopurine (2,6-DHAP, CAS 16033-27-5), systematically named Purine, 2,6-bis(hydroxyamino)-, is a purine derivative characterized by hydroxylamino (-NHOH) substitutions at both the C2 and C6 positions of the purine ring [1]. This compound, with molecular formula C5H6N6O2 and molecular weight 182.14 g/mol, belongs to the class of N-hydroxylated purine base analogues [2]. Unlike the more extensively studied 2-aminopurine (2AP) or 2,6-diaminopurine (2,6-DAP), 2,6-DHAP features hydroxylamine groups that confer distinct chemical reactivity profiles, including the capacity for covalent interactions with DNA bases that differentiate it from simple amino-substituted purines in mutagenesis and enzymatic recognition studies [3]. First synthesized and characterized by Giner-Sorolla et al. in 1968 alongside its 9-β-D-ribofuranosyl derivative, 2,6-DHAP serves as a foundational scaffold for exploring structure-activity relationships in hydroxylaminopurine mutagenesis and as a synthetic intermediate for nucleoside analogue development [4].

Why 2,6-Dihydroxyaminopurine Cannot Be Substituted with 2-Aminopurine or 2,6-Diaminopurine


In procurement for specialized research applications, substituting 2,6-Dihydroxyaminopurine with structurally similar purine analogues such as 2-aminopurine (2AP) or 2,6-diaminopurine (2,6-DAP) introduces critical functional divergence. The defining hydroxylamino (-NHOH) moieties at C2 and C6 in 2,6-DHAP confer a capacity for covalent DNA adduct formation that is absent in simple amino-substituted analogues [1]. While 2AP and 2,6-DAP act primarily through non-covalent base mispairing mechanisms (e.g., 2AP mispairing with cytosine to induce transition mutations), hydroxylaminopurines including 2,6-DHAP engage in direct covalent reactions with DNA bases, representing a fundamentally distinct mutagenic pathway [2]. This mechanistic divergence translates into different mutation spectra: 2AP predominantly induces AT→GC transitions, whereas hydroxylaminopurine derivatives including the 2,6-DHAP scaffold have been demonstrated to stimulate transversion mutations [3]. Consequently, 2,6-DHAP cannot be functionally substituted by 2AP or 2,6-DAP in studies probing hydroxylamine-mediated DNA damage, N-hydroxylamine detoxification pathways, or structure-activity relationships requiring the hydroxylamino pharmacophore [4].

2,6-Dihydroxyaminopurine (CAS 16033-27-5) Quantitative Differentiation Evidence


Dual Hydroxylamino Substitution Enables Covalent DNA Reactivity Absent in 2-Aminopurine and 2,6-Diaminopurine

2,6-Dihydroxyaminopurine belongs to the hydroxylaminopurine class of purine analogues, which exhibit a fundamentally different mechanism of DNA interaction compared to 2-aminopurine (2AP) and 2,6-diaminopurine (2,6-DAP). Whereas 2AP and 2,6-DAP function as non-covalent base analogues that mispair during replication (2AP primarily induces transition mutations via mispairing with cytosine), hydroxylaminopurine derivatives including 2,6-DHAP cause mutagenesis through covalent reaction with DNA bases [1]. This covalent mechanism distinguishes hydroxylaminopurines as a separate mutagenic class from simple amino-substituted purines. Furthermore, within the hydroxylaminopurine series, the specific substitution pattern dictates the mutation spectrum: 2-amino-6-methylaminopurine (2A6MAP) and 2,6-bismethylaminopurine stimulate only AT→CG transversions, whereas 2-methylaminopurine (2MAP) additionally induces AT→TA transversions [2]. The 2,6-DHAP scaffold, with hydroxylamino groups at both C2 and C6, provides a distinct reactivity profile that cannot be replicated by mono-hydroxylamino analogues such as 6-N-hydroxylaminopurine (HAP) [3].

Mutagenesis DNA Damage Hydroxylamine Chemistry

2,6-Dihydroxylaminopurine Riboside Exhibits Absence of Oocyte Meiotic Arrest Activity Contrasting with Hypoxanthine

In a comparative study of purine derivatives on mouse oocyte meiotic maturation, the ribofuranosyl derivative of 2,6-Dihydroxyaminopurine, namely 2,6-bis-(hydroxyamino)-9-β-D-ribofuranosyl-purine, demonstrated no inhibitory effect on spontaneous meiotic maturation, in contrast to hypoxanthine which maintained meiotic arrest [1]. Specifically, while hypoxanthine effectively suppressed germinal vesicle breakdown (GVBD) in cultured mouse oocytes, 2,6-bis-(hydroxyamino)-9-β-D-ribofuranosyl-purine had no effect on this process [2]. Additionally, 6-azauridine similarly showed no effect, whereas 6-mercaptopurine (6-MP) and methylthiopurine increased the inhibitory effect of hypoxanthine [3]. This selective inactivity of the 2,6-DHAP riboside derivative distinguishes it functionally from metabolizable purines like hypoxanthine that maintain meiotic arrest through purine nucleotide pool modulation.

Reproductive Biology Oocyte Maturation Purine Metabolism

Diaminopurine-Based Antiviral Agents Require Metabolic Deamination; 2,6-DHAP Scaffold Informs Prodrug Design

The most active agent among acyclic analogues related to DHPG (ganciclovir), the 2,6-diaminopurine derivative (compound 27), was only poorly phosphorylated by viral thymidine kinase, indicating that its antiviral activity most likely resulted from prior enzymatic deamination to yield the active guanine analogue DHPG [1]. This finding demonstrates that 2,6-diaminopurine functions effectively as a prodrug that requires metabolic conversion to a guanine derivative for antiviral activity. In contrast, most other purine analogues with structures similar to DHPG exhibited significantly lower antiviral potency, underscoring that even minor modifications in purine substituents can substantially reduce antiviral activity [2]. The 2,6-DHAP scaffold, while structurally distinct with hydroxylamino groups, provides a versatile platform for developing prodrug candidates where the hydroxylamino moieties can be further derivatized or serve as metabolic handles distinct from the deamination pathway utilized by 2,6-diaminopurine analogues [3].

Antiviral Drug Development Prodrug Metabolism Nucleoside Phosphonates

2,6-Dihydroxylaminopurine Synthesized via Purine-2,6-Disulfonate Intermediate with Distinct Reactivity Profile

A more convenient synthesis of 2,6-dihydroxylaminopurine was achieved through ethanolic hydroxylamine (HONH2) treatment of purine-2,6-disulfonate, which was prepared from 2,6-dichloropurine [1]. This synthetic route differs fundamentally from the preparation of 2,6-diaminopurine, which is typically synthesized via amination of 2,6-dichloropurine with ammonia or amines. The hydroxylamine displacement of the disulfonate leaving groups yields the bis(hydroxyamino) product with a distinct functional group profile [2]. Additionally, the ribofuranosyl derivative, 2,6-bis-(hydroxyamino)-9-β-D-ribofuranosyl-purine (CAS 16033-28-6), can be prepared through parallel glycosylation strategies, providing access to nucleoside analogues with the dual hydroxylamino substitution pattern [3]. This synthetic accessibility, combined with the unique reactivity of the hydroxylamino moieties toward oxidation, reduction, and further derivatization, makes 2,6-DHAP a versatile intermediate for constructing purine libraries distinct from those derived from chloro- or amino-precursors.

Synthetic Chemistry Purine Derivatization Hydroxylamine Chemistry

N6-Hydroxylaminopurine Detoxification Pathway Distinguishes Hydroxylamino Purines from Amino-Substituted Analogues

A novel detoxification pathway has been identified for N-hydroxylated base analogs such as N6-hydroxylaminopurine (HAP) and N4-hydroxycytosine [1]. These agents are strongly mutagenic in the absence of this detoxification pathway, indicating that organisms possess dedicated enzymatic machinery to recognize and eliminate hydroxylamino-modified purines from nucleotide pools [2]. The existence of this specific detoxification pathway underscores the biological recognition of hydroxylamino-substituted purines as distinct chemical entities from amino-substituted purines like adenine or 2,6-diaminopurine [3]. Deoxyribonucleoside triphosphate pyrophosphohydrolase activity mediates the exclusion of noncanonical purines including 6-N-hydroxylaminopurine from dNTP pools, and mutants deficient in this activity exhibit sensitivity to the base analog [4]. 2,6-Dihydroxyaminopurine, bearing dual hydroxylamino substitutions, would be expected to engage this same detoxification machinery, making it a valuable probe for studying nucleotide pool sanitization pathways.

DNA Repair Nucleotide Pool Sanitization Mutagen Detoxification

Hydroxylaminopurine Mutagenesis Operates Through Covalent DNA Reaction Distinct from 2AP and 2,6-DAP Base Misincorporation

Evidence from transversion-specific purine analogue studies demonstrates that hydroxylaminopurine mutagenesis is caused by a covalent reaction of these compounds with DNA, representing a mechanism fundamentally distinct from the non-covalent base mispairing exhibited by 2-aminopurine (2AP) and 2,6-diaminopurine (2,6-DAP) [1]. The transversion-causing purine analogues are derivatives of 2-aminopurine (2AP) and 2,6-diaminopurine (2,6-DAP) that have been modified to include hydroxylamino or related functionalities [2]. Within this class, different substitution patterns produce distinct mutation spectra: 2-amino-6-ethylaminopurine and 2,6-bismethylaminopurine stimulate only AT→CG transversions, while 2-methylaminopurine (2MAP) additionally gives rise to AT→TA transversions [3]. The 2,6-DHAP scaffold, with its dual hydroxylamino groups, provides a unique entry point for probing how specific hydroxylamino substitution patterns at both C2 and C6 influence transversion specificity and efficiency, distinct from mono-substituted derivatives such as 6-N-hydroxylaminopurine (HAP).

Mutagenesis Mechanism DNA Adduct Formation Transversion Mutations

Validated Research Applications for 2,6-Dihydroxyaminopurine (CAS 16033-27-5) Procurement


Mutagenesis Studies Requiring Covalent DNA-Reactive Purine Probes

For laboratories investigating hydroxylamine-mediated covalent DNA damage and transversion-specific mutagenesis, 2,6-Dihydroxyaminopurine and its derivatives serve as essential probe compounds. Unlike non-covalent base analogues (2-aminopurine, 2,6-diaminopurine) that induce transitions through mispairing, hydroxylaminopurines operate via covalent DNA reaction mechanisms [1]. The dual C2/C6 hydroxylamino substitution pattern in 2,6-DHAP provides a distinct chemical scaffold for structure-activity relationship studies probing how specific hydroxylamino placement influences transversion spectra and mutagenic potency, complementing data from mono-substituted analogues like 6-N-hydroxylaminopurine (HAP) and methylaminopurine derivatives [2].

Nucleotide Pool Sanitization and DNA Repair Pathway Investigation

2,6-Dihydroxyaminopurine is a relevant tool compound for studying cellular detoxification pathways that specifically recognize and eliminate N-hydroxylated purines from nucleotide pools. Dedicated enzymatic machinery, including deoxyribonucleoside triphosphate pyrophosphohydrolase activity, mediates the exclusion of noncanonical purines such as 6-N-hydroxylaminopurine from dNTP pools, and mutants deficient in this pathway exhibit heightened sensitivity to these agents [1]. 2,6-DHAP, as a bis(hydroxyamino)-substituted purine, engages this same detoxification machinery and provides a structurally distinct probe for dissecting substrate recognition determinants in nucleotide pool sanitization pathways [2].

Purine Scaffold Diversification in Medicinal Chemistry

For medicinal chemistry programs developing purine-based therapeutic candidates, 2,6-Dihydroxyaminopurine offers a chemically differentiated scaffold with hydroxylamino functional groups amenable to further derivatization. The synthesis of 2,6-DHAP via purine-2,6-disulfonate intermediate provides access to a purine core with distinct reactivity compared to chloro- or amino-substituted precursors [1]. This scaffold can serve as a starting point for generating nucleoside analogues (such as the 9-β-D-ribofuranosyl derivative) or for constructing focused libraries of hydroxylamino-substituted purines for antiviral, anticancer, or antiparasitic screening campaigns [2].

Reproductive Biology Studies Utilizing Non-Metabolizable Purine Controls

In oocyte maturation and reproductive biology research, the ribofuranosyl derivative of 2,6-Dihydroxyaminopurine (2,6-bis-(hydroxyamino)-9-β-D-ribofuranosyl-purine) has been empirically demonstrated to have no effect on spontaneous meiotic maturation in mouse oocyte culture systems, contrasting with the active meiotic arrest maintained by hypoxanthine [1]. This defined inactivity makes the 2,6-DHAP riboside derivative a valuable negative control compound for experiments requiring a non-metabolizable purine analogue that does not interfere with germinal vesicle breakdown or modulate purine nucleotide pools [2].

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